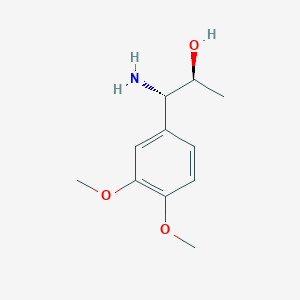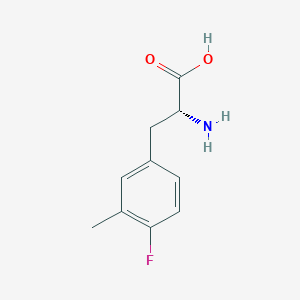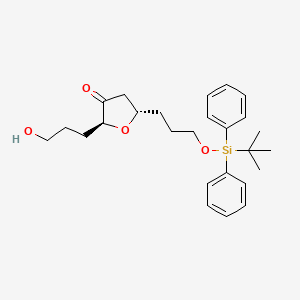
(2S,5S)-5-(3-((Tert-butyldiphenylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-5-(3-((Tert-butyldiphenylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one is a complex organic compound featuring a dihydrofuran ring substituted with tert-butyldiphenylsilyl and hydroxypropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-(3-((Tert-butyldiphenylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Formation of the Dihydrofuran Ring: This step involves the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of Substituents: The hydroxypropyl and tert-butyldiphenylsilyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5S)-5-(3-((Tert-butyldiphenylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The tert-butyldiphenylsilyl group can be replaced with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction would yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
(2S,5S)-5-(3-((Tert-butyldiphenylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2S,5S)-5-(3-((Tert-butyldiphenylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into active sites or binding pockets, thereby modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,5S)-5-(3-((Tert-butyldimethylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one
- (2S,5S)-5-(3-((Trimethylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one
Uniqueness
The presence of the tert-butyldiphenylsilyl group in (2S,5S)-5-(3-((Tert-butyldiphenylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one imparts unique steric and electronic properties, making it distinct from similar compounds. This uniqueness can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C26H36O4Si |
|---|---|
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
(2S,5S)-5-[3-[tert-butyl(diphenyl)silyl]oxypropyl]-2-(3-hydroxypropyl)oxolan-3-one |
InChI |
InChI=1S/C26H36O4Si/c1-26(2,3)31(22-13-6-4-7-14-22,23-15-8-5-9-16-23)29-19-11-12-21-20-24(28)25(30-21)17-10-18-27/h4-9,13-16,21,25,27H,10-12,17-20H2,1-3H3/t21-,25-/m0/s1 |
Clave InChI |
HKSOALVKWYWRNE-OFVILXPXSA-N |
SMILES isomérico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC[C@H]3CC(=O)[C@@H](O3)CCCO |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC3CC(=O)C(O3)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


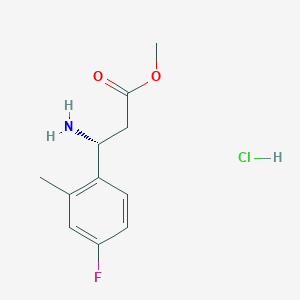

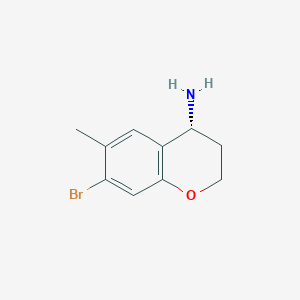

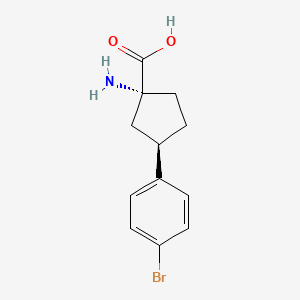
![[(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminobenzoate](/img/structure/B15237353.png)
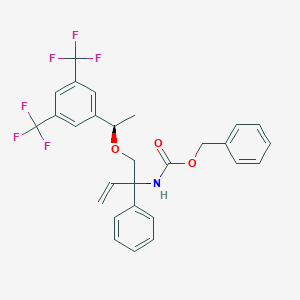
![(E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate)](/img/structure/B15237374.png)
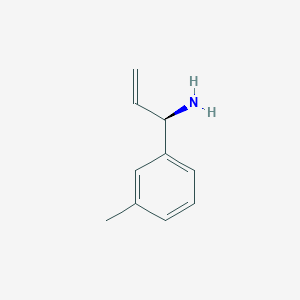
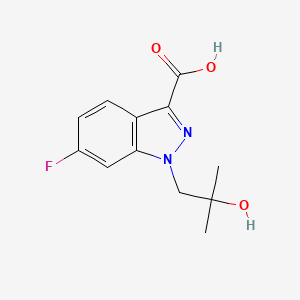
![6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hcl](/img/structure/B15237392.png)
![5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15237405.png)
